molecular formula C6H5NOS B1599718 5-(Hydroxymethyl)thiophene-2-carbonitrile CAS No. 172349-09-6

5-(Hydroxymethyl)thiophene-2-carbonitrile

Cat. No.: B1599718
CAS No.: 172349-09-6
M. Wt: 139.18 g/mol
InChI Key: CORJYXNQPRQFPT-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)thiophene-2-carbonitrile is an organic compound characterized by a thiophene ring substituted with a hydroxymethyl group at the 5-position and a cyano group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Starting from Thiophene-2-carbonitrile: The hydroxymethylation of thiophene-2-carbonitrile can be achieved using formaldehyde in the presence of a strong base such as sodium hydroxide. The reaction typically proceeds under reflux conditions.

  • From Thiophene-2-carboxaldehyde: Another approach involves the conversion of thiophene-2-carboxaldehyde to the corresponding nitrile followed by hydroxymethylation. This method often requires the use of ammonia or an ammonium salt as the nitrile source.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form thiophene-2-carboxylic acid.

  • Reduction: Reduction reactions can convert the cyano group to an amine, resulting in 5-(hydroxymethyl)thiophene-2-amine.

  • Substitution: The hydroxymethyl group can be substituted with various nucleophiles, leading to a range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate or chromic acid can be used for oxidation reactions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst are common methods for reduction.

  • Substitution: Nucleophiles such as amines or halides can be used in substitution reactions, often requiring a base to deprotonate the hydroxymethyl group.

Major Products Formed:

  • Thiophene-2-carboxylic Acid: Formed by oxidation of the cyano group.

  • 5-(Hydroxymethyl)thiophene-2-amine: Resulting from the reduction of the cyano group.

  • Substituted Derivatives: Various nucleophiles can replace the hydroxymethyl group, leading to a diverse array of products.

Scientific Research Applications

Chemistry: 5-(Hydroxymethyl)thiophene-2-carbonitrile is used as a building block in organic synthesis, particularly in the construction of more complex thiophene derivatives. Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which 5-(Hydroxymethyl)thiophene-2-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets through binding to enzymes or receptors, leading to downstream effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

  • 5-(Hydroxymethyl)furfural: A structurally related compound with applications in food chemistry and as a chemical intermediate.

  • Thiophene-2-carboxylic Acid: A derivative with different functional groups, used in various chemical syntheses.

  • Thiophene-2-carbonitrile: The parent compound without the hydroxymethyl group, used in different chemical reactions.

This comprehensive overview highlights the significance of 5-(Hydroxymethyl)thiophene-2-carbonitrile in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

5-(hydroxymethyl)thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORJYXNQPRQFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442328
Record name 5-(hydroxymethyl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172349-09-6
Record name 5-(hydroxymethyl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-cyano-5-formyl-thiophene (6.9 g, 50 mmol) in EtOH (100 mL) was added sodium borohydride (1.9 g, 50 mmol) in portions. After 5 min of stirring, the solvent was removed in vacuo and the residue was partitioned between ethyl acetate and brine. The layers were separated and the organic phase was washed once with 1M citric acid and once with brine, then dried (MgSO4), filtered and concentrated in vacuo to give 6.1 g (88%) of 2-cyano-5-(hydroxymethyl)thiophene.
Quantity
6.9 g
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1.9 g
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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